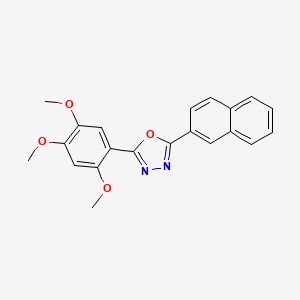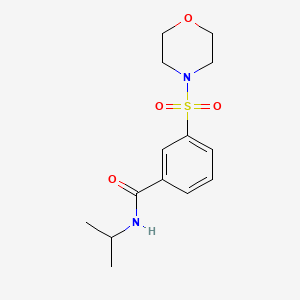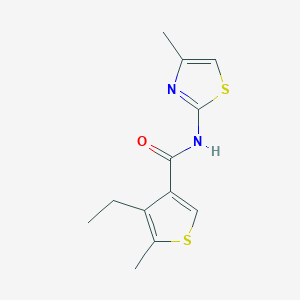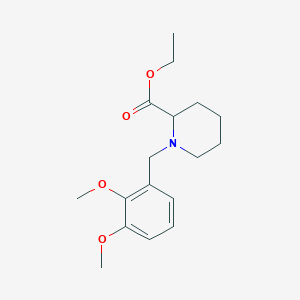
2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has shown promising results in various scientific research applications. NTO is a derivative of oxadiazole and has a unique structure that makes it an interesting compound for further research.
Mecanismo De Acción
The exact mechanism of action of NTO is not fully understood. However, it is believed that NTO acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
NTO has been shown to have both biochemical and physiological effects. In vitro studies have shown that NTO inhibits the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that NTO has anticancer properties and can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NTO is its unique structure, which makes it an interesting compound for further research. NTO is also relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of NTO is its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for NTO research. One of the major directions is the development of new NTO derivatives with improved properties. Another direction is the investigation of the mechanism of action of NTO and its derivatives. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of NTO in vivo. Finally, NTO has shown potential as a sensitizer in DSSCs, and further research is needed to optimize its performance in these devices.
Conclusion:
In conclusion, 2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a promising compound with potential applications in optoelectronics and medicinal chemistry. NTO has shown anticancer properties and has been used as a lead compound for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of NTO and its derivatives and to optimize their properties for various applications.
Métodos De Síntesis
The synthesis of NTO involves the reaction of 2-naphthylamine and 2,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and pyridine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure NTO.
Aplicaciones Científicas De Investigación
NTO has shown promising results in various scientific research applications. One of the major applications of NTO is in the field of optoelectronics. NTO has been used as a fluorescent material in OLEDs (organic light-emitting diodes) and as a sensitizer in DSSCs (dye-sensitized solar cells). NTO has also been used as a building block for the synthesis of other organic compounds with potential applications in optoelectronics.
Another important application of NTO is in the field of medicinal chemistry. NTO has been shown to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. NTO has also shown potential as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
2-naphthalen-2-yl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-24-17-12-19(26-3)18(25-2)11-16(17)21-23-22-20(27-21)15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIRPUNUCGSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)




![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)


![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)